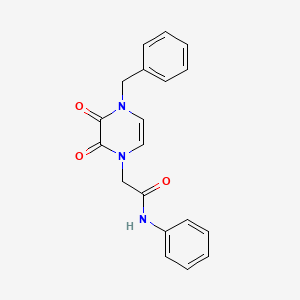

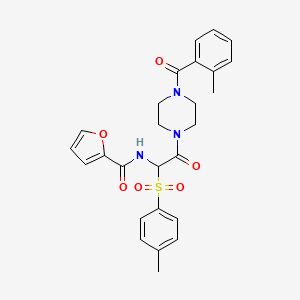

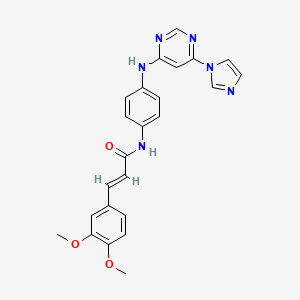

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDP is a pyrazine-based molecule that belongs to the class of N-phenylacetamide derivatives.

Scientific Research Applications

Nickel-Catalyzed Aminocarbonylation

Phenylacetamides, like 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide, are significant in synthetic chemistry, often found in drug molecules and natural products. A nickel-catalyzed formal aminocarbonylation process has been developed for secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamides. This method is particularly advantageous for creating steric hindrance, which is challenging via palladium-catalyzed aminocarbonylation. It exhibits wide functional group tolerance and is applicable under mild conditions. This includes the tolerance of various aromatic halide (-Cl, -Br, -I) and heteroaromatic rings (pyridine and pyrazine) (Wang et al., 2020).

Antioxidant Synthesis

N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, combining the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides side chains. These compounds have shown moderate to significant radical scavenging activity in antioxidant studies. Their formation paves the way for potential future development through modification or derivatization to design more potent biologically active compounds (Ahmad et al., 2012).

Allelochemical Synthesis and Agronomic Utility

Benzoxazinones, including those with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, are of high interest due to their diverse biological properties, such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. They are isolated from plants in the Poaceae family and have potential agronomic utility. This research encompasses a complete review of synthetic methods for these compounds, including modified methodologies for access from natural sources like Zea mays and Secale cereale L., and new synthetic methodologies for related lactams and malonamic acids. These methods have allowed for high-yield, easy-to-scale production of these compounds (Macias et al., 2006).

properties

IUPAC Name |

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-17(20-16-9-5-2-6-10-16)14-22-12-11-21(18(24)19(22)25)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRMANXDUTGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)

![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)